molecular formula C18H34O2 B13781901 Isotetradecyl methacrylate CAS No. 1814944-46-1

Isotetradecyl methacrylate

Cat. No.: B13781901
CAS No.: 1814944-46-1
M. Wt: 282.5 g/mol
InChI Key: MRUNBWPNLIPKOT-UHFFFAOYSA-N
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Description

Isotetradecyl methacrylate is a chemical compound with the systematic name 2-Propenoic acid, 2-methyl-, 12-methyltridecyl ester. It is an ester of methacrylic acid and isotetradecyl alcohol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to its ability to undergo polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with isotetradecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Methacrylic Acid+Isotetradecyl AlcoholIsotetradecyl Methacrylate+Water\text{Methacrylic Acid} + \text{Isotetradecyl Alcohol} \rightarrow \text{this compound} + \text{Water} Methacrylic Acid+Isotetradecyl Alcohol→Isotetradecyl Methacrylate+Water

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts in a tubular reactor allows for precise control of reaction conditions, minimizing side reactions and maximizing the production of the desired ester .

Chemical Reactions Analysis

Types of Reactions

Isotetradecyl methacrylate primarily undergoes polymerization reactions, where the methacrylate group reacts to form long polymer chains. It can also participate in other reactions typical of esters, such as hydrolysis and transesterification.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form methacrylic acid and isotetradecyl alcohol.

    Transesterification: Reacts with other alcohols in the presence of a catalyst to form different esters.

Major Products

    Polymerization: Polymers and copolymers of this compound.

    Hydrolysis: Methacrylic acid and isotetradecyl alcohol.

    Transesterification: Various methacrylate esters depending on the reacting alcohol.

Scientific Research Applications

Isotetradecyl methacrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action for isotetradecyl methacrylate involves its polymerization to form long chains of polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is initiated by heat, UV light, or chemical initiators. The resulting polymers have unique properties, such as high strength, flexibility, and resistance to chemicals .

Comparison with Similar Compounds

Similar Compounds

  • Isodecyl methacrylate
  • Lauryl methacrylate
  • Stearyl methacrylate

Comparison

Isotetradecyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties to the resulting polymers. Compared to shorter chain methacrylates like isodecyl methacrylate, this compound provides enhanced hydrophobicity and flexibility. Longer chain methacrylates like stearyl methacrylate offer even greater hydrophobicity but may result in less flexible polymers .

Properties

CAS No.

1814944-46-1

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

12-methyltridecyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H34O2/c1-16(2)14-12-10-8-6-5-7-9-11-13-15-20-18(19)17(3)4/h16H,3,5-15H2,1-2,4H3

InChI Key

MRUNBWPNLIPKOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

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